molecular formula C13H16ClNO2 B13517673 Tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate

Tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate

Cat. No.: B13517673
M. Wt: 253.72 g/mol
InChI Key: LAWDSIVTMLYLFJ-UHFFFAOYSA-N
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Description

Tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate is a chemical compound that has gained attention in scientific research due to its potential biological activity and various applications. This compound is characterized by a tert-butyl ester group attached to a cyclopropane ring, which is further connected to a chloropyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate typically involves the reaction of 6-chloropyridine-3-carboxylic acid with tert-butyl cyclopropanecarboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives.

    Hydrolysis: 6-chloropyridine-3-carboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction.

Scientific Research Applications

Tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of novel organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate: Similar structure with a piperazine ring instead of a cyclopropane ring.

    Tert-butyl 3-methoxypyrrolidine-1-carboxylate: Contains a pyrrolidine ring and a methoxy group.

    4-(6-chloropyridin-2-yl)piperidine-1-carboxylate: Similar structure with a piperidine ring

Uniqueness

Tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group also enhances its stability and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

tert-butyl 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C13H16ClNO2/c1-12(2,3)17-11(16)13(6-7-13)9-4-5-10(14)15-8-9/h4-5,8H,6-7H2,1-3H3

InChI Key

LAWDSIVTMLYLFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)C2=CN=C(C=C2)Cl

Origin of Product

United States

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